Ethyl 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-3-16-8-11(14(18)19-4-2)13(17)10-7-9(15)5-6-12(10)16/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOIKMLILWSYDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with the reaction of ethylamine and tartaric acid to form ethyl acetate salt and sodium chloride.
Intermediate Formation: The next step involves the reaction of a fluorinated compound with 3,5-dichloro-2,4-dinitrobenzaldehyde to produce 7-(3-aminomethyl)quinoline-3-carboxylate.
Final Product: The intermediate is then chlorinated to yield the final product, this compound.
Chemical Reactions Analysis
Alkylation Reactions
The N-1 ethyl group and ester moiety serve as key sites for alkylation. In industrial syntheses, continuous flow reactors optimize these reactions:
For example, heating the parent compound with ethyl iodide and K₂CO₃ in dimethylformamide (DMF) achieves quantitative ethyl group introduction at N-1 . Similar conditions apply for introducing arylalkyl groups using benzyl chlorides .
Nucleophilic Substitution at C-7
The C-7 position undergoes nucleophilic substitution with amines, critical for enhancing antibacterial activity:
Substitution with piperidine or piperazine derivatives is typically conducted under basic conditions in polar aprotic solvents . Cyclopropylamine reactions require sequential treatment with cyclopropylamine and potassium t-butoxide to achieve ring closure .
Intermolecular Interactions Influencing Reactivity
The quinoline core participates in π–π stacking and hydrogen bonding, which stabilize intermediates during synthesis:
-
C–H···O hydrogen bonds and π–π interactions form ribbon-like chains in crystalline states, enhancing thermal stability during reactions .
-
C–F···H–C interactions (2.59–2.80 Å) with neighboring ethyl groups modulate solubility and reactivity in polar solvents .
Theoretical studies indicate that dispersion forces dominate intermolecular stabilization, which may influence solvent choice for large-scale synthesis .
Synthetic Optimization Data
Key parameters for high-yield synthesis:
For instance, reactions in DMF at 60°C with K₂CO₃ achieve >80% conversion for N-1 alkylation , while t-butanol is preferred for amine substitutions .
Pharmacological Modifications
Reaction-driven structural changes correlate with enhanced bioactivity:
-
C-7 piperidine derivatives show 4–8× greater potency against Escherichia coli than parent compounds .
-
N-1 cyclopropyl analogs exhibit extended half-lives due to increased metabolic stability.
These modifications underscore the compound’s versatility in drug development pipelines .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of ethyl 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibit notable antimicrobial activity. For instance, studies have demonstrated that these compounds show significant antibacterial effects against various strains of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The minimum inhibitory concentrations (MIC) for these compounds ranged from 1 to 25 mg/mL against different bacterial strains, indicating their potential as effective antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, some derivatives have been tested for antifungal activity. The results showed moderate effectiveness against fungi such as Candida albicans and Aspergillus niger , although the activity was significantly lower compared to their antibacterial effects .
Study on Antimicrobial Activity
A comprehensive study synthesized various derivatives of this compound and evaluated their antimicrobial activities. The findings indicated that these compounds exhibited potent antibacterial properties with low MIC values, making them candidates for further development as therapeutic agents against resistant bacterial strains .
Pharmacological Studies
Another research effort focused on the pharmacological evaluation of synthesized quinoline derivatives. The study highlighted the in vivo efficacy of specific compounds against bacterial infections in animal models, reinforcing the potential for clinical applications in treating infectious diseases .
Potential Applications
Given its promising biological activities, this compound could be applied in:
- Pharmaceutical Development : As a lead compound for developing new antibiotics.
- Agricultural Chemistry : Potential use as a fungicide or bactericide in crop protection.
- Research : Further studies into its mechanism of action and structure–activity relationships could lead to more potent derivatives.
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication . By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and duplicating, leading to bacterial cell death .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The antibacterial activity and physicochemical properties of fluoroquinolones are highly dependent on substituent patterns. Below is a comparison of key analogues:
Table 1: Structural Features of Analogues
*Similarity scores calculated based on structural overlap with the target compound .
Key Observations:
- Fluorine Substitution : The 6-fluoro group is conserved in most analogues, as it enhances DNA gyrase/topoisomerase IV binding . Additional fluorines (e.g., 6,7,8-trifluoro in [CAS 105404-65-7]) may improve lipophilicity but could increase toxicity .
- N1 Substituents : Replacing the ethyl group with cyclopropyl (e.g., in [CAS 649550-97-0]) broadens antibacterial spectrum by improving penetration into Gram-positive bacteria .
- C7 Modifications: Piperazinyl or amino groups (e.g., in [CAS 52980-28-6]) enhance solubility and activity against Pseudomonas aeruginosa but may reduce stability .
Antibacterial Activity
Table 2: MIC Values of Selected Compounds
Key Findings:
- The target compound shows stronger activity against Gram-negative bacteria compared to Gram-positive, likely due to its ethyl group at N1, which limits penetration into thicker Gram-positive cell walls .
- The 1-cyclopropyl-7-piperazinyl analogue (similar to ciprofloxacin) exhibits superior activity, highlighting the importance of cyclopropyl and piperazine groups in broadening spectrum .
Physicochemical Properties
Biological Activity
Ethyl 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its synthesis, biological evaluation, and mechanism of action, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the quinolone class of compounds, characterized by a bicyclic structure containing a carboxylate group. Its molecular formula is with a molecular weight of approximately 279.29 g/mol. The presence of the fluorine atom enhances its lipophilicity and biological activity .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the quinolone core : This is achieved through cyclization reactions involving substituted anilines and α-keto acids.
- Fluorination : Introduction of the fluorine atom can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
- Esterification : The final step involves esterification to obtain the ethyl ester derivative .
Antimicrobial Activity
This compound has been evaluated for its antibacterial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .
Anticancer Activity
The compound has also shown promise in cancer treatment. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 10 |
| HepG2 (liver) | 12 |
| A549 (lung) | 15 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interaction with DNA gyrase, which is crucial for DNA replication in both bacteria and cancer cells .
Study on Antibacterial Efficacy
A study conducted by researchers at [source] evaluated the antibacterial efficacy of this compound compared to standard antibiotics such as ciprofloxacin. The results indicated that while ciprofloxacin had lower MIC values for certain strains, the novel compound exhibited broader spectrum activity against resistant strains .
Study on Anticancer Properties
Another investigation focused on the anticancer properties of this compound revealed that it significantly reduced tumor growth in xenograft models of breast cancer when administered at doses correlating with its in vitro IC50 values. Histopathological analysis showed increased apoptosis in tumor tissues treated with the compound compared to controls .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Ethyl 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate?
- Methodological Answer : The compound can be synthesized via reduction, iodination, or condensation reactions. For example:
- Reduction : Ethyl 7-azido derivatives (e.g., ethyl 7-azido-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) are reduced using SnCl₂ in concentrated HCl or ethanol under reflux to yield diamino intermediates . Solvent choice critically impacts product formation (e.g., HCl yields ethyl 7,8-diamino derivatives, while ethanol yields carboxylic acid analogs) .
- Iodination : Substitution at the 6-position of the quinoline core is achieved via iodination of precursors like 6-iodoquinoline-3-carboxylic acid, followed by esterification with ethyl chloroformate and a base (e.g., triethylamine) .
Q. How is the compound purified post-synthesis, and what analytical techniques validate its purity?
- Methodological Answer :
- Purification : Column chromatography (e.g., silica gel with DCM:MeOH gradients) or recrystallization from solvents like ethanol or chloroform-acetic acid mixtures .
- Validation : High-resolution NMR (¹H/¹³C) confirms structural integrity, while X-ray crystallography resolves absolute configuration and hydrogen-bonding networks . For example, dihedral angles between quinoline and ester groups (e.g., 15.5°) are critical for assessing molecular planarity .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., fluorine coupling constants). IR confirms carbonyl (C=O) and hydroxyl (O-H) stretches .
- Crystallography : SHELX software refines X-ray data to determine molecular packing. Hydrogen bonds (e.g., N–H⋯O, O–H⋯O) and π-π stacking interactions are analyzed to predict solubility and stability .
Advanced Research Questions
Q. How do substituent variations at the 6-position (e.g., iodine, fluorine, methyl) influence biological activity?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are conducted using analogs with substituents like iodine (enhanced reactivity), fluorine (improved bioavailability), or methyl (steric effects). For example:
- Antimicrobial Activity : Ethyl 6-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate shows higher activity than methyl-substituted analogs due to iodine's electronegativity and halogen bonding with microbial targets .
- Anticancer Activity : Fluorine at position 6 enhances DNA intercalation, as seen in fluoroquinolone derivatives .
Q. How can researchers resolve contradictions in synthetic yields or unexpected byproducts?
- Methodological Answer :
- Optimization : Adjust reaction stoichiometry (e.g., SnCl₂ concentration), solvent polarity (HCl vs. ethanol), or temperature to suppress side reactions. For instance, reflux in ethanol avoids nitro-group over-reduction .
- Byproduct Analysis : LC-MS or TLC monitors intermediate stability. Crystallography identifies competing reaction pathways (e.g., unexpected ring closures) .
Q. How can crystallography data inform the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : X-ray structures reveal key intermolecular interactions:
- Hydrogen Bonding : N–H⋯O bonds in the crystal lattice correlate with solubility; modifying ester groups (e.g., ethyl to methyl) disrupts these interactions, altering bioavailability .
- Dihedral Angles : Planar quinoline cores (deviation <0.057 Å) enhance DNA-binding affinity, while non-planar derivatives reduce toxicity .
Q. What experimental strategies elucidate the compound’s mechanism of action against microbial targets?
- Methodological Answer :
- Target Identification : Competitive binding assays with radiolabeled DNA gyrase or topoisomerase IV quantify inhibition (IC₅₀). Fluoroquinolone analogs (e.g., ciprofloxacin) serve as positive controls .
- Resistance Studies : Serial passage assays under sub-MIC conditions identify mutations in gyrA/gyrB genes, highlighting target specificity .
Q. How are multi-step syntheses designed using intermediates like 7,8-diaminoquinoline derivatives?
- Methodological Answer :
- Intermediate Utilization : Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a scaffold for pyrazine ring annulation. Reaction with α-ketoesters or aldehydes under acidic conditions yields fused heterocycles (e.g., pyrido[2,3-f]quinoxalines) with enhanced bioactivity .
- Automation : Continuous flow reactors improve yield (>72%) in esterification steps, reducing manual handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
